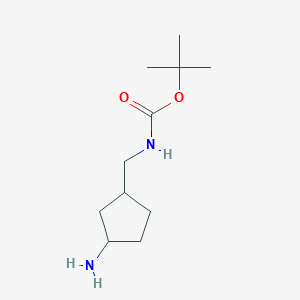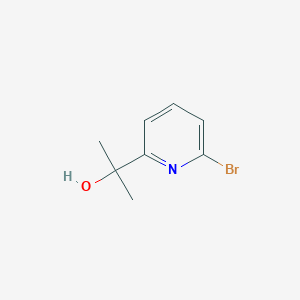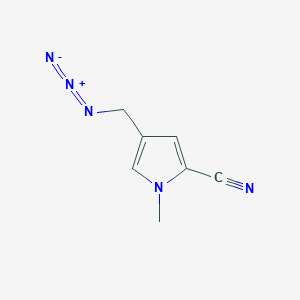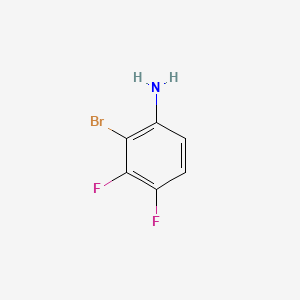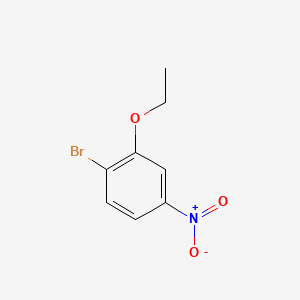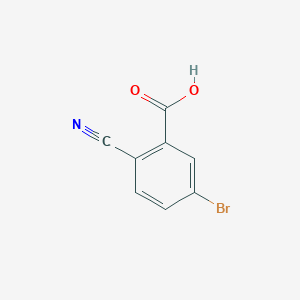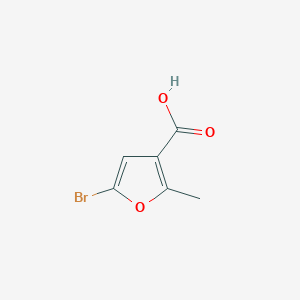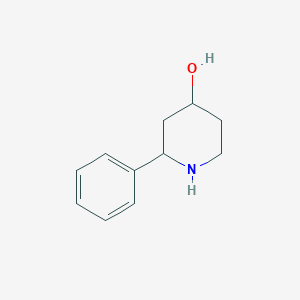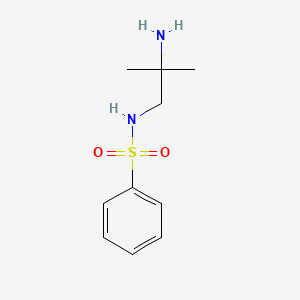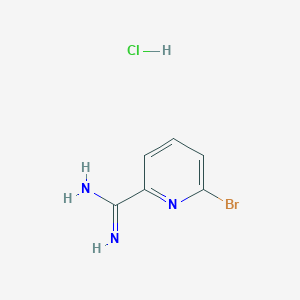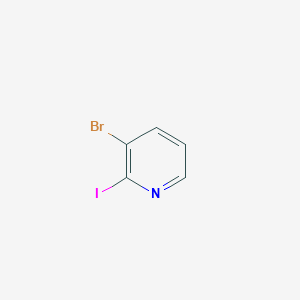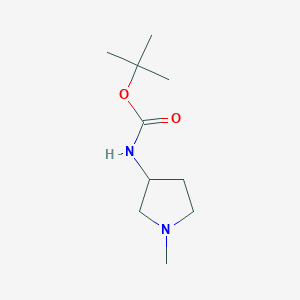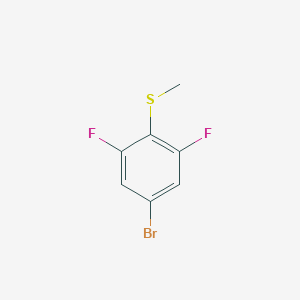
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Descripción general
Descripción
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is an organic compound with the molecular formula C₇H₅BrF₂S. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Substitution: The synthesis of this compound typically involves the halogenation of a precursor compound followed by substitution reactions. For example, starting with 1,3-difluorobenzene, bromination can be carried out using bromine or a brominating agent in the presence of a catalyst to introduce the bromine atom at the desired position.
Methylsulfanyl Group Introduction: The introduction of the methylsulfanyl group can be achieved through nucleophilic substitution reactions. This involves reacting the brominated intermediate with a suitable methylsulfanyl donor, such as methylthiolate, under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions. Reduction reactions can also be performed to modify the functional groups on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are major products of oxidation reactions.
Mecanismo De Acción
Target of Action
It’s known that brominated and fluorinated aromatic compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s known to participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Biochemical Pathways
The compound’s involvement in Suzuki–Miyaura cross-coupling suggests it may play a role in synthetic pathways for creating complex organic molecules
Pharmacokinetics
The compound’s molecular weight (23908 g/mol ) and LogP value (3.44920 ) suggest it may have reasonable bioavailability.
Result of Action
Its use in suzuki–miyaura cross-coupling reactions suggests it could be used to synthesize a variety of biologically active compounds .
Aplicaciones Científicas De Investigación
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound can be used in the design and synthesis of biologically active molecules, including potential pharmaceuticals. Its structural features may contribute to the development of new drugs with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
1-Bromo-3,5-difluorobenzene: Similar in structure but lacks the methylsulfanyl group.
1-Bromo-4-(methylsulfanyl)benzene: Contains the methylsulfanyl group but lacks the fluorine atoms.
3,5-Difluoro-4-(methylsulfanyl)benzene: Lacks the bromine atom.
Uniqueness: 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is unique due to the combination of bromine, fluorine, and methylsulfanyl substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Propiedades
IUPAC Name |
5-bromo-1,3-difluoro-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGDUXRVLJLJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635132 | |
| Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648905-87-7 | |
| Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
